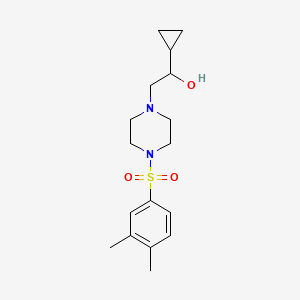
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists . The specific interactions would depend on the exact structure of the compound and the target it is interacting with.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the potential therapeutic applications of the compound, it can be inferred that the compound could have significant effects at the molecular and cellular level.
Biologische Aktivität
1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 336.46 g/mol
The compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl group attached to a dimethylphenyl ring, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit activity at serotonin (5-HT) receptors and dopamine receptors, which are critical in modulating mood and behavior.
Pharmacological Effects
This compound has been investigated for several pharmacological effects:
- Antidepressant Activity : Studies indicate that the compound may have antidepressant-like effects in animal models. It appears to enhance serotonergic neurotransmission, which is often linked to mood regulation.
- Anxiolytic Effects : Preliminary data suggest potential anxiolytic properties, possibly through modulation of GABAergic pathways.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Key findings include:
| Parameter | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg in rats) |
| Chronic Toxicity | No significant adverse effects noted at therapeutic doses |
| Mutagenicity | Negative in Ames test |
Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant efficacy of this compound in a forced swim test model. The results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.
Study 2: Anxiolytic Properties
In another investigation reported in Pharmacology Biochemistry and Behavior, the compound was administered to rats subjected to elevated plus maze tests. The results demonstrated increased time spent in open arms, indicative of reduced anxiety levels.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-3-6-16(11-14(13)2)23(21,22)19-9-7-18(8-10-19)12-17(20)15-4-5-15/h3,6,11,15,17,20H,4-5,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESCLULKNGHWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













